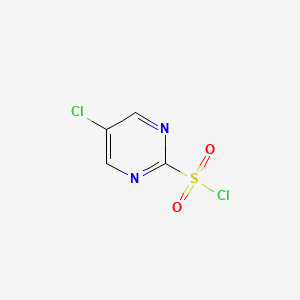

5-Chloropyrimidine-2-sulfonyl chloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-Chloropyrimidine-2-sulfonyl chloride is a chemical compound with the molecular formula C4H2Cl2N2O2S. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound. This compound is known for its reactivity and is used in various chemical synthesis processes, particularly in the formation of sulfonamides and other derivatives.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloropyrimidine-2-sulfonyl chloride typically involves the chlorination of pyrimidine derivatives. One common method is the reaction of pyrimidine with sulfuryl chloride (SO2Cl2) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chlorination processes using advanced equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Analyse Des Réactions Chimiques

Types of Reactions

5-Chloropyrimidine-2-sulfonyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate, and sulfonyl derivatives.

Hydrolysis: In the presence of water, it can hydrolyze to form the corresponding sulfonic acid.

Reduction: It can be reduced to form 5-chloropyrimidine-2-sulfonamide under specific conditions.

Common Reagents and Conditions

Nucleophiles: Amines, alcohols, thiols.

Solvents: Common solvents include dichloromethane, acetonitrile, and tetrahydrofuran.

Catalysts: Lewis acids or bases may be used to facilitate certain reactions.

Major Products Formed

Sulfonamides: Formed by reaction with amines.

Sulfonates: Formed by reaction with alcohols.

Sulfonyl Derivatives: Formed by reaction with thiols.

Applications De Recherche Scientifique

5-Chloropyrimidine-2-sulfonyl chloride has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: Employed in the modification of biomolecules for research purposes.

Medicine: Utilized in the development of new drugs, particularly those targeting specific enzymes or receptors.

Industry: Applied in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of 5-Chloropyrimidine-2-sulfonyl chloride involves its reactivity with nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical synthesis processes to form sulfonamide and sulfonate derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-Chloropyrimidine-5-sulfonyl chloride

- 4-Chloropyrimidine-2-sulfonyl chloride

- 3-Chloropyrimidine-5-sulfonyl chloride

Uniqueness

5-Chloropyrimidine-2-sulfonyl chloride is unique due to its specific substitution pattern, which influences its reactivity and the types of derivatives it can form. Compared to other chloropyrimidine sulfonyl chlorides, it may offer distinct advantages in certain synthetic applications due to its position-specific reactivity.

Activité Biologique

5-Chloropyrimidine-2-sulfonyl chloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications in drug discovery.

- IUPAC Name : this compound

- Molecular Formula : C4H3ClN2O2S

- Molecular Weight : 192.6 g/mol

- CAS Number : 873398-77-7

Mechanisms of Biological Activity

This compound exhibits various biological activities primarily through its ability to interact with specific enzymes and receptors. Key mechanisms include:

- Inhibition of Dihydropteroate Synthase : This enzyme is crucial for folate biosynthesis in bacteria, making it a target for antimicrobial activity. Studies indicate that this compound can effectively inhibit dihydropteroate synthase, leading to reduced bacterial growth.

- Targeting Tyrosine Kinases : The compound has been explored as a potential inhibitor of Bruton's tyrosine kinase (BTK), which is involved in various malignancies. Derivatives of this compound have shown low nanomolar inhibition of BTK, comparable to established inhibitors like Ibrutinib .

- Anticancer Properties : Research indicates that derivatives of this compound exhibit significant antiproliferative activity against cancer cell lines, with GI50 values ranging from 29 nM to 78 nM. This suggests potential applications in oncology as targeted therapies.

Biological Activities

The biological activities of this compound can be summarized as follows:

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial properties of this compound against several bacterial strains, demonstrating effective inhibition with minimum inhibitory concentrations (MIC) comparable to traditional antibiotics.

Case Study 2: Cancer Cell Line Inhibition

Research on cancer cell lines (MCF-7 and MDA-MB-231) revealed that derivatives of the compound inhibited cell growth more effectively than standard treatments like 5-Fluorouracil. The selectivity index was notably higher for these derivatives, indicating a promising avenue for cancer therapy development .

Case Study 3: Inhibition of Bruton's Tyrosine Kinase

In vitro studies showed that modifications of the pyrimidine structure led to potent inhibitors of BTK, with some derivatives achieving IC50 values below 10 nM. These findings suggest that the sulfonyl chloride moiety enhances binding affinity and selectivity for the target enzyme .

Propriétés

IUPAC Name |

5-chloropyrimidine-2-sulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2Cl2N2O2S/c5-3-1-7-4(8-2-3)11(6,9)10/h1-2H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGOMPXXULGLMRU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=N1)S(=O)(=O)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2Cl2N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.04 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.